Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate is a synthetic compound with significant applications in chemical research and development. It is categorized under organic compounds, particularly those containing sulfur and nitrogen functionalities. The compound's molecular formula is , and its molecular weight is approximately .
The synthesis of Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate typically involves multi-step organic reactions. Common approaches include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate features a tert-butyl group attached to a propanoate moiety, which is further linked to a thiolane derivative containing a dioxo functional group.
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-7-4-11(5-8-16)15-12-6-9-21(18,19)10-12/h11-12,15H,4-10H2,1-3H3
VNJLKQJSJOVRJP-UHFFFAOYSA-N
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCS(=O)(=O)C2
.Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate can participate in various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions to monitor reaction progress using techniques such as thin-layer chromatography (TLC).
The mechanism of action for Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate primarily involves its ability to interact with biological molecules through its functional groups. The amino group can facilitate interactions with enzymes or receptors, potentially influencing biochemical pathways.
Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate is typically characterized by:
Key chemical properties include:
Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate has several scientific uses:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8